molecular formula C14H6Cl2N4O2S2 B2679331 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1171673-24-7

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2679331
CAS RN: 1171673-24-7
M. Wt: 397.25
InChI Key: URFLUTIHTCILLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include being a light brown solid with a melting point of 177–178 °C .

Scientific Research Applications

Anticancer Activity

A study designed and synthesized a series of substituted benzamides, including structures related to the query compound, to evaluate their anticancer activity against multiple cancer cell lines. These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Diuretic Activity

Another research effort synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, including compounds with similar structural motifs to the query compound, and screened them for diuretic activity in vivo. One of the synthesized compounds was identified as a promising candidate (Yar & Ansari, 2009).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol revealed the potential for these compounds in developing new antibacterial agents. This includes the exploration of Mannich bases and alkyl halide derivatives (Naganagowda & Petsom, 2011).

Docking Studies and Biological Evaluation

A study involving the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides(9a-g) included characterization, biological evaluation, and molecular docking studies to assess the potential of these compounds for various biological applications (Talupur et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been evaluated through molecular docking studies with cytochrome P450 14 alpha-sterol demethylase (CYP51). These compounds exhibited good affinity with CYP51 .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as antimicrobial and antioxidant properties . Additionally, its potential as a drug could be evaluated through further molecular docking studies .

properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2N4O2S2/c15-9-5-6(10(16)24-9)12-19-20-14(22-12)18-11(21)13-17-7-3-1-2-4-8(7)23-13/h1-5H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFLUTIHTCILLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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